(2,2-Dimethylpentyl)(methyl)amine hydrochloride

Description

Structural Elucidation and IUPAC Nomenclature

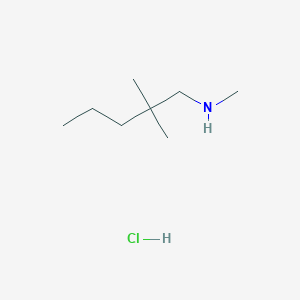

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a tertiary amine derivative with a branched alkyl chain. Its structure consists of a pentyl group substituted with two methyl groups at the second carbon atom, a methyl group attached to the nitrogen atom, and a hydrochloride counterion. The IUPAC name, N,2,2-trimethylpentan-1-amine;hydrochloride , reflects the substituent positions and the presence of the hydrochloride salt.

The molecular structure is represented by the SMILES string CCCC(C)(C)CNC.Cl , where the nitrogen atom is bonded to three distinct groups: a 2,2-dimethylpentyl chain and a methyl group, with the fourth valence occupied by a proton from the hydrochloride. This configuration classifies it as a tertiary amine, where the nitrogen center is tetrahedral due to hybrid $$sp^3$$ bonding.

Molecular Formula and Weight Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{20}\text{ClN} $$ | PubChem |

| Molecular Weight | 165.70 g/mol | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

The molecular weight is calculated as:

$$

(8 \times 12.01) + (20 \times 1.008) + 35.45 + 14.01 = 165.70 \, \text{g/mol}

$$

This aligns with experimental data from PubChem and Sigma-Aldrich.

Stereochemical Considerations and Isomerism

The nitrogen atom in (2,2-dimethylpentyl)(methyl)amine hydrochloride is bonded to three distinct groups:

- A 2,2-dimethylpentyl chain

- A methyl group

- A hydrogen atom (from the hydrochloride)

This creates a stereogenic center at nitrogen, making it a chiral molecule in theory. However, tertiary amines undergo pyramidal inversion , a rapid fluxional process that interconverts enantiomers via a planar transition state. This process occurs at rates exceeding $$10^{10}$$ inversions per second, rendering resolution into enantiomers impossible under standard conditions.

Key factors influencing inversion rates :

- Steric hindrance : Bulky substituents (e.g., 2,2-dimethylpentyl) increase the energy barrier for inversion, slowing the process compared to less substituted amines.

- Hybridization : The $$sp^3$$-hybridized nitrogen atom allows for tetrahedral geometry but permits rapid inversion due to low bond strain.

Comparative Analysis with Structurally Related Alkylamine Hydrochlorides

Key Observations :

- Chain Length Impact : Increasing alkyl chain length (e.g., pentyl vs. propyl) raises molecular weight but maintains tertiary amine behavior.

- Substituent Effects : The 2,2-dimethyl groups introduce steric bulk, potentially slowing inversion rates compared to less substituted analogs.

- Salt Formation : Hydrochloride counterions enhance solubility in polar solvents but do not alter stereochemical outcomes.

Properties

IUPAC Name |

N,2,2-trimethylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-5-6-8(2,3)7-9-4;/h9H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCGASGAZZUMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(2,2-Dimethylpentyl)(methyl)amine hydrochloride, also known as DMHA, is a compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H15N·HCl

- Molecular Weight : 137.65 g/mol

DMHA is characterized by its amine structure, which plays a crucial role in its biological interactions and potential therapeutic applications.

The biological activity of DMHA is primarily attributed to its ability to interact with neurotransmitter systems. It is believed to function as a stimulant, similar to other compounds in the amine class. Research indicates that DMHA may enhance the release of norepinephrine and dopamine, leading to increased energy levels and improved focus.

Pharmacological Effects

- Stimulant Activity : DMHA has been shown to increase energy expenditure and improve physical performance.

- Cognitive Enhancement : Studies suggest that DMHA may improve cognitive functions such as memory and attention.

- Potential Appetite Suppression : There are indications that DMHA could play a role in appetite regulation, which may be beneficial for weight management.

Case Studies

- A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various amine compounds, including DMHA. The findings suggested that DMHA exhibited significant stimulant properties in animal models, leading to increased locomotor activity and reduced fatigue .

- In another investigation focusing on dietary supplements containing DMHA, researchers noted improvements in athletic performance metrics among subjects using these products compared to placebo groups .

Data Tables

Toxicological Considerations

While DMHA shows promising biological activity, it is essential to consider its safety profile. Some studies indicate potential side effects similar to those of other stimulants, including increased heart rate and blood pressure. Long-term effects remain under investigation.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its amine group allows for various reactions, including:

- Alkylation Reactions : Used to introduce alkyl groups into other compounds.

- Synthesis of Complex Molecules : Acts as an intermediate in the production of pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Alkylation | Introduction of alkyl groups into substrates |

| Coupling Reactions | Formation of carbon-carbon bonds |

| Functional Group Modifications | Alteration of functional groups for desired properties |

Biology

Research has indicated potential biological activities of (2,2-Dimethylpentyl)(methyl)amine hydrochloride, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Cytotoxic Effects : Investigated for selective toxicity towards cancer cell lines.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against Escherichia coli and Staphylococcus aureus |

| Cytotoxicity | Exhibits selective cytotoxicity towards cancer cells |

Medicine

The compound is being explored for its therapeutic potential:

- Neurological Applications : Investigated for stimulant properties similar to amphetamines.

- Drug Development : Used as a precursor in synthesizing new pharmaceuticals targeting neurological disorders.

| Application | Potential Use |

|---|---|

| Stimulant Effects | Comparable to known stimulants |

| Drug Precursor | Intermediate in synthesizing drugs for ADHD treatment |

Stimulant Properties

A study demonstrated that (2,2-Dimethylpentyl)(methyl)amine hydrochloride exhibits significant stimulant effects in animal models. The findings suggest its potential use in treating attention deficit hyperactivity disorder (ADHD).

Antimicrobial Efficacy

In vitro studies revealed that the compound showed a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2,2-Dimethylpentyl)(methyl)amine hydrochloride with key analogues:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Solubility (Water) | Receptor Affinity | Toxicity Profile |

|---|---|---|---|---|---|---|

| (2,2-Dimethylpentyl)(methyl)amine hydrochloride* | C₈H₂₀ClN | 165.7 (calculated) | Branched aliphatic chain, no aromatic groups | High (HCl salt form) | Not reported | Limited data |

| 1-(2-Chlorophenyl)-2-methylpropylamine HCl (E16) | C₁₁H₁₇Cl₂N | 234.17 | Chlorophenyl group, branched propyl chain | Moderate | Unknown | Unknown |

| (2-Methoxypropyl)(methyl)amine HCl (E6) | C₅H₁₄ClNO | 147.62 | Methoxy group on propyl chain | High | Not studied | Assumed low (based on E12) |

| 2-Chloro-1-methylethyl(dimethyl)amine HCl (E17) | C₅H₁₃Cl₂N | 170.07 | Chloroethyl group, dimethylamine | High | Not reported | Caution advised (see E5) |

Notes:

- *Calculated properties for (2,2-Dimethylpentyl)(methyl)amine HCl are inferred from structural analogs.

- Chlorinated or aromatic derivatives (e.g., E16) exhibit lower solubility due to hydrophobic substituents .

- Methoxy groups (E6) enhance polarity and solubility compared to purely aliphatic chains .

Data Gaps and Research Needs

- Pharmacokinetics: No studies on absorption, distribution, or excretion of (2,2-Dimethylpentyl)(methyl)amine HCl are available.

- Mechanistic Studies : Receptor binding assays and in vitro toxicity profiling are needed to elucidate bioactivity.

Preparation Methods

General Synthetic Strategy

The preparation of (2,2-Dimethylpentyl)(methyl)amine hydrochloride generally involves:

- Alkylation of methylamine or its derivatives with a 2,2-dimethylpentyl halide or equivalent alkylating agent.

- Formation of the hydrochloride salt by treatment with hydrogen chloride or an HCl source in an organic solvent.

- Purification through extraction, crystallization, or chromatography to isolate the pure hydrochloride salt.

This approach aligns with common methods for preparing substituted alkylamine hydrochlorides, where the primary amine is alkylated to the desired substitution pattern, followed by salt formation for stability and handling.

Alkylation Procedure

- Starting materials: Methylamine or methylamine derivatives, and 2,2-dimethylpentyl halides (e.g., bromides or chlorides).

- Solvents: Aprotic, non-polar solvents such as toluene, dichloromethane, or tetrahydrofuran (THF) are preferred to promote alkylation without side reactions.

- Base: Tertiary amines or inorganic bases (e.g., potassium carbonate) may be used to scavenge generated acids and drive the reaction forward.

- Temperature: Typically conducted at room temperature or slightly elevated temperatures (25–60 °C) to optimize reaction rates without decomposition.

$$

\text{CH}3\text{NH}2 + \text{(2,2-Dimethylpentyl)Cl} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{(2,2-Dimethylpentyl)(methyl)amine} \xrightarrow[\text{HCl}]{\text{EtOAc}} \text{(2,2-Dimethylpentyl)(methyl)amine hydrochloride}

$$

Formation of Hydrochloride Salt

- The free amine is treated with hydrogen chloride gas or a solution of HCl in ethyl acetate (3 M) at low temperatures (−20 to 0 °C), then warmed to room temperature for completion.

- This step converts the free amine into the hydrochloride salt , which is often more stable, crystalline, and easier to purify.

- Removal of solvents under reduced pressure yields the hydrochloride salt as a solid.

Purification Techniques

- Extraction: After reaction, aqueous and organic phase separations remove impurities.

- Drying: Organic phases are dried over anhydrous sodium sulfate or similar drying agents.

- Chromatography: Silica gel column chromatography with solvent systems such as ethyl acetate/hexane or dichloromethane/methanol mixtures is used to purify intermediates and final products.

- Crystallization: The hydrochloride salt can be recrystallized from ethanol or ethyl acetate to improve purity.

Related Research Findings and Data

Though direct data for (2,2-Dimethylpentyl)(methyl)amine hydrochloride is scarce, analogous compounds and deuterated methylamine hydrochloride syntheses provide valuable insights:

Specialized Preparation Notes

- Use of Boc-protected intermediates: For related methylamine derivatives, Boc-protection of benzylamine improves selectivity and reduces side reactions during methylation.

- Deuterated analogs: Preparation of deuterated methylamine hydrochlorides involves similar strategies but with deuterated methylating agents and bases, demonstrating the versatility of the approach.

- Avoidance of multi-substitution: Controlled reaction conditions limit over-alkylation, ensuring formation of the mono-substituted amine hydrochloride salt.

Q & A

Basic: What are the standard synthetic routes for (2,2-Dimethylpentyl)(methyl)amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves alkylation of a precursor amine with 2,2-dimethylpentyl halides under controlled pH and temperature. For example, dimethylamine can react with 2-bromo-2,2-dimethylpentane in a polar aprotic solvent (e.g., DMF) at 60–80°C, followed by HCl salt formation . Key factors include:

- Catalyst selection: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

- Purification: Recrystallization from ethanol/water mixtures enhances purity (>95%) .

- Yield optimization: Excess alkylating agent (1.2–1.5 equivalents) minimizes side reactions like elimination.

Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy: H and C NMR confirm branching at the 2,2-dimethylpentyl group and methylamine linkage.

- HPLC-MS: Quantifies purity (>98%) and detects trace impurities (e.g., unreacted amine) using C18 columns and acetonitrile/water gradients .

- Elemental analysis: Validates stoichiometry of the hydrochloride salt (e.g., Cl content via ion chromatography) .

Advanced: How do reaction pathways differ when modifying substituents on the amine or alkyl chain?

Methodological Answer:

Substituent effects are studied via Hammett plots or computational modeling:

- Electron-withdrawing groups (e.g., halides) on the alkyl chain slow alkylation due to reduced nucleophilicity.

- Steric hindrance: Bulkier groups (e.g., tert-butyl) favor SN1 mechanisms, while linear chains prefer SN2 .

- Example: Replacing the methyl group with ethyl increases hydrophobicity, altering solubility and reaction kinetics in aqueous media .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Assay variability: Standardize protocols (e.g., fixed pH and temperature) for receptor-binding studies .

- Enantiomeric purity: Chiral HPLC separates R/S isomers, as their activities may differ (e.g., 10-fold variance in IC values) .

- Metabolic interference: Use liver microsome assays to identify metabolites that may mask or enhance activity .

Advanced: What strategies ensure stability during long-term storage of amine hydrochlorides?

Methodological Answer:

Stability protocols include:

- Desiccants: Store under argon with silica gel to prevent hygroscopic degradation.

- Temperature control: –20°C minimizes thermal decomposition; avoid freeze-thaw cycles .

- Light protection: Amber vials prevent photooxidation of the amine group .

Advanced: How do enantiomers of (2,2-Dimethylpentyl)(methyl)amine hydrochloride affect pharmacological outcomes?

Methodological Answer:

Enantiomeric synthesis and testing are critical:

- Chiral resolution: Use (+)- or (–)-tartaric acid to isolate enantiomers via diastereomeric salt formation .

- Biological impact: The R-enantiomer may show higher affinity for CNS receptors (e.g., serotonin transporters) due to spatial compatibility .

Basic: What in vitro and in vivo models are appropriate for preliminary toxicity screening?

Methodological Answer:

- In vitro: HepG2 cell viability assays (MTT protocol) and Ames tests for mutagenicity .

- In vivo: Acute toxicity studies in rodents (OECD 423 guidelines) at 50–300 mg/kg doses, monitoring hepatic enzymes (ALT/AST) .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.